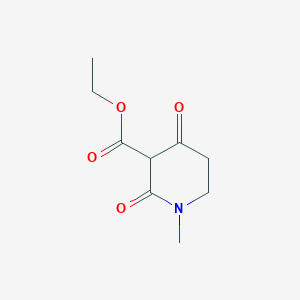

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

描述

属性

IUPAC Name |

ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHJEQRJQJAXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate typically proceeds via:

- Construction of the piperidine-2,4-dione ring system (a cyclic diketone structure).

- Introduction of a methyl substituent at the nitrogen atom (N-1 position).

- Esterification at the 3-carboxylate position with an ethyl group.

This compound is structurally related to 2,6-dioxopiperidine derivatives, and synthetic methods for these analogs provide insights into its preparation.

Key Preparation Methodologies

Alkylation of Piperidine-2,4-dione Precursors

A common route involves the alkylation of piperidine-2,4-dione intermediates using alkylating agents such as ethyl bromoacetate or ethyl chloroacetate to introduce the ester group at the 3-position, followed by methylation at the nitrogen.

- Base-mediated alkylation: Potassium tert-butoxide or similar strong bases are used to deprotonate the piperidine-2,4-dione, generating an enolate intermediate that undergoes nucleophilic substitution with alkyl halides.

- Methylation: The nitrogen atom is methylated using methyl iodide or methyl sulfate under controlled conditions to yield the N-methyl derivative.

These steps are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Esterification via Acid Chloride or Anhydride Intermediates

Alternatively, the 3-carboxylate ester can be introduced by reacting the corresponding acid chloride or anhydride of the 3-carboxylic acid piperidine-2,4-dione with ethanol under acidic or basic catalysis.

- This method allows for selective ester formation without affecting the diketone core.

- The N-methylation step can be performed either before or after esterification depending on reaction conditions and desired purity.

One-Pot Multi-Step Procedures

Some patented methods describe one-pot syntheses where sequential alkylation, methylation, and esterification occur in a single reaction vessel, improving efficiency and yield.

- Use of phase transfer catalysts and controlled temperature profiles help optimize reaction rates.

- Purification is generally achieved by crystallization or chromatographic techniques.

Detailed Research Findings and Data

Patent-Based Synthesis Insights (EP0334633B1)

A European patent (EP0334633B1) details the preparation of 2,6-dioxopiperidine derivatives, which are structurally related to the 2,4-dioxopiperidine core of this compound. Key points include:

- Use of potassium tert-butoxide as a base to generate enolate intermediates.

- Alkylation with alkyl halides bearing 2 to 6 carbon atoms to introduce ester groups.

- Reaction conditions optimized to favor mono-alkylation and prevent over-alkylation.

- Solvents such as DMF and toluene are employed for better solubility and reaction control.

- Methylation of the nitrogen atom is achieved using methyl iodide under mild conditions.

These methods emphasize the importance of stoichiometric control and reaction monitoring to maximize yield and purity.

Comparative Table of Preparation Methods

| Step | Method 1: Alkylation + Methylation | Method 2: Esterification + Methylation | Method 3: One-Pot Multi-Step Synthesis |

|---|---|---|---|

| Starting Material | Piperidine-2,4-dione | Piperidine-2,4-dione acid chloride or anhydride | Piperidine-2,4-dione |

| Base | Potassium tert-butoxide | Acid or base catalyst | Potassium tert-butoxide + phase transfer catalyst |

| Alkylating Agent | Ethyl bromoacetate or ethyl chloroacetate | Ethanol | Ethyl bromoacetate + methyl iodide |

| Methylation Agent | Methyl iodide | Methyl iodide | Methyl iodide |

| Solvent | DMF, THF | Ethanol, toluene | DMF, toluene |

| Reaction Conditions | Room temperature to reflux, inert atmosphere | Mild heating, controlled pH | Controlled temperature, sequential addition |

| Purification | Crystallization, chromatography | Crystallization, extraction | Crystallization, chromatography |

| Yield | Moderate to high (60-85%) | Moderate (50-75%) | High (70-90%) |

Notes on Practical Considerations

- Solvent choice is critical for solubility and reaction kinetics; polar aprotic solvents favor enolate formation.

- Base strength and stoichiometry must be carefully controlled to avoid side reactions such as over-alkylation or ring opening.

- Temperature control is essential to maintain selectivity and prevent decomposition of sensitive intermediates.

- Purification often requires multiple steps due to the presence of regioisomers or unreacted starting materials.

- Scale-up feasibility depends on the availability of reagents and reaction safety, especially handling alkyl halides and strong bases.

化学反应分析

Types of Reactions

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized piperidine derivatives .

科学研究应用

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a building block for various chemical reactions. It is also used as a building block in the synthesis of more complex molecules.

- Biology This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can be used in studying enzyme interactions and metabolic pathways.

- Medicine Research is being done to explore its potential as a pharmaceutical agent, especially in developing new drugs.

- Industry It is used in producing specialty chemicals and as a reagent in various industrial processes. It is also used in the production of fine chemicals and as an intermediate in synthesizing agrochemicals.

The biological activity of this compound is attributed to its ability to interact with molecular targets like enzymes and receptors and has been studied for its potential in enzyme inhibition and receptor binding. It may inhibit enzymes such as cholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's, and can bind to receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

Case Studies

- Antimicrobial Efficacy A study showed that the compound inhibited the growth of E. coli and S. aureus, suggesting its potential as an antibacterial agent.

- Neuroprotective Study Another study focused on the neuroprotective effects of the compound in a model of Alzheimer's disease and was found to reduce cholinesterase activity significantly, leading to improved cognitive function in treated animals compared to controls.

- Anti-inflammatory Research Research exploring the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential for treating conditions like rheumatoid arthritis.

作用机制

The mechanism of action of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Molecular Formula : C₆H₁₁N₃O

Molecular Weight : 141.17 g/mol .

- Structural Differences : The methyl group at position 1 is replaced with a cyclopropyl ring .

- Electronic Effects: The cyclopropyl ring’s electron-withdrawing nature may reduce electron density at the piperidine nitrogen, affecting reactivity. Solubility: Lower molecular weight suggests differences in hydrophobicity compared to the methyl analog.

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate

Molecular Formula : C₁₄H₁₉N₂O₃

Molecular Weight : 227.14–227.16 g/mol .

- Structural Differences : Features a bicyclic naphthyridine core (two fused six-membered rings) with an oxo group at position 2.

- Hydrogen Bonding: The oxo group at position 2 enables hydrogen bonding, unlike the dioxo groups in the target compound. Synthesis: Requires hydrogenation with Raney nickel, indicating higher synthetic complexity .

Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compounds 3d–3g)

Example: 7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (3g) Molecular Weight: ~500–550 g/mol .

- Structural Differences: Tricyclic framework with amino, nitrile, and aryl substituents.

- Implications :

- Bioactivity : Aryl and heteroaryl substituents (e.g., bromophenyl, methoxyphenyl) enhance interactions with enzymes or receptors, making these compounds pharmacologically relevant.

- Solubility : Higher molecular weight and polarity may reduce solubility compared to the simpler piperidine analog.

Ethyl 1-Methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylate

Molecular Formula : C₁₃H₁₄N₂O₄

Molecular Weight : 262.26 g/mol .

- Structural Differences : Incorporates a quinazoline ring (aromatic bicyclic system) instead of piperidine.

- Implications :

- Aromaticity : The quinazoline core enables π-π stacking interactions, useful in drug design.

- Metabolic Stability : The dihydroquinazoline structure may resist oxidative metabolism compared to saturated piperidines.

(3R,4R)-Ethyl 4-Methylpiperidine-3-carboxylate

Molecular Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol .

- Structural Differences : Lacks dioxo groups but features stereochemical specificity (R-configuration at positions 3 and 4).

- Implications :

- Enantioselectivity : Stereochemistry may lead to differential biological activity in chiral environments.

- Reactivity : Absence of ketone groups reduces susceptibility to nucleophilic attacks.

Comparative Data Table

Key Research Findings

- Synthetic Complexity : The target compound’s synthesis is less complex compared to bicyclic naphthyridines (requiring hydrogenation) or tricyclic pyrido[2,3-d]pyrimidines (multiple coupling steps) .

- Biological Relevance : Pyrido[2,3-d]pyrimidines and quinazolines show higher bioactivity due to aromatic systems and substituent diversity, whereas the target compound serves as a versatile intermediate .

- Solubility Challenges : The target compound’s solubility in DMSO contrasts with cyclopropyl and bicyclic analogs, which may require alternative solvents for biological assays .

生物活性

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with two carbonyl groups and an ester functional group. Its molecular formula is , with a molecular weight of approximately 171.152 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound has been studied for its potential in:

- Enzyme Inhibition : It may inhibit various enzymes, including cholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.

- Receptor Binding : The compound can bind to receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Neuroprotective Effects : The compound may have potential applications in treating neurodegenerative conditions by modulating neurotransmitter levels.

- Anti-inflammatory Properties : There is evidence suggesting that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cholinesterase Inhibition | Modulation of neurotransmitter | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antibacterial properties of this compound against various pathogens. Results indicated that the compound inhibited the growth of E. coli and S. aureus, suggesting its potential as an antibacterial agent. -

Neuroprotective Study :

Another study focused on the neuroprotective effects of the compound in a model of Alzheimer's disease. It was found to reduce cholinesterase activity significantly, leading to improved cognitive function in treated animals compared to controls. -

Anti-inflammatory Research :

Research exploring the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential for treating conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Similarity | Unique Features |

|---|---|---|

| Piperidine-3-carboxylic acid | Similar piperidine structure | Lacks ester group |

| 1-Methylpiperidine-2,4-dione | Similar core structure | Different functional groups |

| Ethyl 2,4-dioxopiperidine-3-carboxylate | Similar ester group | Different substitution pattern |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。